(R)-3-(2-Hydroxy-ethylsulfanyl)-piperidine-1-carboxylic acid benzyl ester
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Overview
Description
®-3-(2-Hydroxy-ethylsulfanyl)-piperidine-1-carboxylic acid benzyl ester is a chiral compound with potential applications in various fields of chemistry and biology. This compound features a piperidine ring, a hydroxyethylsulfanyl group, and a benzyl ester moiety, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-(2-Hydroxy-ethylsulfanyl)-piperidine-1-carboxylic acid benzyl ester typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Hydroxyethylsulfanyl Group: This step involves the nucleophilic substitution of a suitable leaving group with a hydroxyethylsulfanyl group.
Esterification: The final step involves the esterification of the carboxylic acid group with benzyl alcohol under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
®-3-(2-Hydroxy-ethylsulfanyl)-piperidine-1-carboxylic acid benzyl ester undergoes various chemical reactions, including:
Oxidation: The hydroxyethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The hydroxyethylsulfanyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as thiols or amines can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, ®-3-(2-Hydroxy-ethylsulfanyl)-piperidine-1-carboxylic acid benzyl ester is used as an intermediate in the synthesis of more complex molecules. Its chiral nature makes it valuable in asymmetric synthesis.
Biology
In biological research, this compound can be used to study enzyme interactions and metabolic pathways involving piperidine derivatives.
Medicine
Industry
In the industrial sector, this compound can be used in the production of fine chemicals and as a building block for various materials.
Mechanism of Action
The mechanism of action of ®-3-(2-Hydroxy-ethylsulfanyl)-piperidine-1-carboxylic acid benzyl ester involves its interaction with specific molecular targets. The hydroxyethylsulfanyl group can form hydrogen bonds with enzymes or receptors, while the piperidine ring can interact with hydrophobic pockets. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(S)-3-(2-Hydroxy-ethylsulfanyl)-piperidine-1-carboxylic acid benzyl ester: The enantiomer of the compound, which may have different biological activities.
3-(2-Hydroxy-ethylsulfanyl)-piperidine-1-carboxylic acid methyl ester: A similar compound with a methyl ester instead of a benzyl ester.
Uniqueness
®-3-(2-Hydroxy-ethylsulfanyl)-piperidine-1-carboxylic acid benzyl ester is unique due to its specific chiral configuration and the presence of the benzyl ester group, which can influence its reactivity and interactions with biological targets.
This detailed article provides a comprehensive overview of ®-3-(2-Hydroxy-ethylsulfanyl)-piperidine-1-carboxylic acid benzyl ester, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
benzyl (3R)-3-(2-hydroxyethylsulfanyl)piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3S/c17-9-10-20-14-7-4-8-16(11-14)15(18)19-12-13-5-2-1-3-6-13/h1-3,5-6,14,17H,4,7-12H2/t14-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSIWDQJQVJEOJR-CQSZACIVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)OCC2=CC=CC=C2)SCCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](CN(C1)C(=O)OCC2=CC=CC=C2)SCCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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